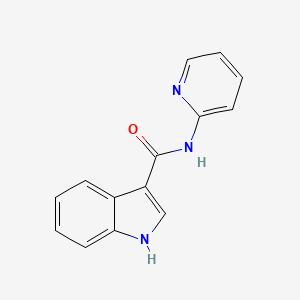

N-(Pyridin-2-yl)-1H-indole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

63479-69-6 |

|---|---|

Molecular Formula |

C14H11N3O |

Molecular Weight |

237.26 g/mol |

IUPAC Name |

N-pyridin-2-yl-1H-indole-3-carboxamide |

InChI |

InChI=1S/C14H11N3O/c18-14(17-13-7-3-4-8-15-13)11-9-16-12-6-2-1-5-10(11)12/h1-9,16H,(H,15,17,18) |

InChI Key |

GFTKJECICFCNHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=CC=N3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Pyridin 2 Yl 1h Indole 3 Carboxamide and Its Analogues

Strategic Approaches to the Indole-3-Carboxamide Core Synthesis

The fundamental challenge in synthesizing N-(pyridin-2-yl)-1H-indole-3-carboxamide lies in the efficient formation of the amide bond between the indole-3-carboxylic acid moiety and the pyridin-2-yl amine precursor. Various strategies have been developed to achieve this transformation, focusing on the activation of the carboxylic acid, the use of specialized coupling reagents, and ensuring the regioselectivity of any further modifications.

Carboxamide Formation from 1H-Indole-3-carboxylic Acid Derivatives

The most direct route to this compound involves the coupling of 1H-indole-3-carboxylic acid with 2-aminopyridine. This transformation is typically not spontaneous and requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. A wide array of coupling reagents has been employed for this purpose, each with its own advantages in terms of reaction time, yield, and compatibility with other functional groups.

Commonly used coupling agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. arkat-usa.org Other phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. researchgate.net The choice of solvent and base is also critical, with aprotic polar solvents like dimethylformamide (DMF) and non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) being frequently utilized.

| Coupling Reagent/System | Amine Substrate | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| EDC/HOBt | Various amino acids | DIPEA | CH2Cl2/DMF | 57-70 | arkat-usa.org |

| PyBOP | Substituted aryl/aliphatic amines | DIPEA | DMF | Good | researchgate.net |

| HBTU | Various amines | DIPEA | DMF | Good | researchgate.net |

Coupling Reactions Involving Pyridin-2-yl Amine Precursors

While activation of the carboxylic acid is the most common strategy, alternative methods can involve the activation of the pyridin-2-yl amine precursor. One such approach involves the use of N-amino pyridinium (B92312) salts, which can act as bifunctional reagents. nih.gov These salts can be synthesized by the N-amination of pyridine (B92270) derivatives using electrophilic aminating reagents. nih.gov The resulting activated amine can then react with a suitable indole-3-carbonyl derivative.

Another strategy involves the use of copper-catalyzed reactions. For instance, the synthesis of N-arylindole-3-carboxamides has been achieved from indole-3-carbonitriles and diaryliodonium salts under copper catalysis. rsc.org While not a direct coupling with 2-aminopyridine, this methodology highlights the potential for metal-catalyzed approaches in forming the crucial C-N bond.

Regioselective Functionalization of the Indole (B1671886) Nucleus

The functionalization of the indole ring is a key strategy for creating analogues of this compound with diverse properties. The indole nucleus has multiple sites susceptible to electrophilic attack, with the C3 position being the most reactive. However, once the carboxamide group is installed at C3, further functionalization can be directed to other positions.

Halogenation: Direct halogenation of the indole ring can be achieved using various reagents. For instance, metal-free regioselective halogenation of related heterocyclic systems like 2H-indazoles has been demonstrated using N-halosuccinimides (NBS for bromination, NCS for chlorination), allowing for the synthesis of mono- and poly-halogenated products by carefully controlling the reaction conditions. nih.gov Similar strategies can be applied to the indole-3-carboxamide core. An environmentally friendly method for the halogenation of indoles uses an oxone-halide system, where the protecting group on the indole nitrogen can direct the regioselectivity of the halogenation. nih.govmdpi.com

Alkylation: Regioselective C-alkylation of indoles can be challenging. However, methods have been developed to control the site of alkylation. For example, zinc triflate has been shown to be an effective reagent for the C3-alkylation of indoles with various alkyl halides. rsc.org For an already C3-substituted indole carboxamide, functionalization at other positions, such as C4, can be achieved using transition metal catalysis. Rh(III)-catalyzed C4 alkylation of indoles with allylic alcohols has been reported, guided by a weakly coordinating carbonyl group. peptide.com

Diversity-Oriented Synthesis and Combinatorial Approaches

To efficiently explore the structure-activity relationships of this compound analogues, diversity-oriented and combinatorial synthesis strategies are employed. These techniques allow for the rapid generation of large numbers of compounds, facilitating the discovery of molecules with optimized properties.

Parallel Synthesis and Library Generation for N-Pyridinyl Indole Carboxamides

Parallel synthesis, either in solution-phase or on a solid support, is a powerful tool for generating libraries of N-pyridinyl indole carboxamides. In a typical solid-phase synthesis approach, an indole-3-carboxylic acid derivative is anchored to a polymer resin. aalto.fi This immobilized substrate can then be subjected to a series of reactions in a parallel format. For example, the resin-bound indole-3-carboxylic acid can be coupled with a diverse set of substituted 2-aminopyridines, each in a separate reaction vessel. After the coupling reaction, the desired products are cleaved from the solid support, resulting in a library of distinct N-pyridinyl indole-3-carboxamides. rsc.org This approach simplifies purification, as excess reagents and by-products can be washed away from the resin-bound product. aalto.fi

Solution-phase parallel synthesis can also be employed, often utilizing automated liquid handlers to dispense reagents into multi-well plates. While purification can be more challenging than in solid-phase synthesis, this method avoids potential issues related to resin cleavage and can accommodate a broader range of reaction conditions. One-pot synthesis methods, where multiple reaction steps are carried out in the same vessel, are particularly amenable to solution-phase parallel synthesis and can significantly increase efficiency. nih.govacs.org

Post-Synthetic Modifications for Structural Diversification

Post-synthetic modification (PSM) is a strategy where a common core structure, in this case, this compound, is first synthesized and then subjected to a variety of reactions to introduce structural diversity. This approach is particularly useful for late-stage functionalization, where modifications are made at the final steps of a synthetic sequence. nih.gov

For example, if the indole nucleus of the core structure is unsubstituted, it can be a substrate for various C-H functionalization reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be used to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions of the indole or pyridine rings, provided a suitable handle like a halogen is present. aalto.fi These late-stage modifications allow for the rapid creation of a diverse set of analogues from a common intermediate, which is highly valuable in medicinal chemistry programs. nih.govresearchgate.net

Sustainable and Environmentally Benign Synthetic Protocols

In contemporary pharmaceutical and chemical research, the principles of green chemistry are increasingly pivotal in the development of synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound and its analogues, several sustainable and environmentally benign protocols have been explored for related indole structures. These methodologies, including microwave-assisted synthesis, ultrasound irradiation, and multicomponent reactions, offer significant advantages over traditional methods by providing shorter reaction times, higher yields, and milder, often solvent-free, conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as an invaluable technique in medicinal chemistry for its ability to accelerate reactions. nih.gov This method utilizes microwave energy to heat reactants directly and efficiently, often leading to a dramatic reduction in reaction times from hours to minutes, along with improved product yields and purity. researchgate.netnih.gov

For the synthesis of indole analogues, such as 2-methyl-1H-indole-3-carboxylate derivatives, microwave irradiation has proven superior to conventional heating. In a palladium-catalyzed intramolecular oxidative coupling, the use of microwaves enhanced the yield of an indole derivative to 94% within 3 hours, compared to 89% over 16 hours with conventional heating at a higher temperature. mdpi.com Similarly, the synthesis of indole-2-carboxylic acid esters via condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate was achieved in excellent yields under controlled microwave irradiation (100 W) at 50°C within 10 minutes. researchgate.net This approach highlights the benefits of MAOS, offering a simple methodology with high yields and short conversion times under mild conditions. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Indole Analogues

| Product | Method | Catalyst/Reagents | Solvent | Time | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Methyl 2,4,6-trimethyl-1H-indole-3-carboxylate | Microwave | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | DMF | 3 h | 60 °C | 94 | mdpi.com |

| Methyl 2,4,6-trimethyl-1H-indole-3-carboxylate | Conventional | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | DMF | 16 h | 80 °C | 89 | mdpi.com |

| Indole-2-carboxylic acid esters | Microwave | [bmim]OH (ionic liquid) | Ionic Liquid | 10 min | 50 °C | 88-95 | researchgate.net |

| Schiff bases of indole derivatives | Microwave | Acetic Acid | - | 4-10 min | - | 72-83 | researchgate.net |

| Schiff bases of indole derivatives | Conventional | Acetic Acid | - | 2-4 h | - | 53-63 | researchgate.net |

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green synthetic approach. This technique enhances reaction rates and yields through acoustic cavitation, which generates localized high-temperature and high-pressure zones, leading to the formation of highly reactive species. clockss.org A significant advantage of this method is that it often proceeds under milder conditions and can sometimes eliminate the need for a catalyst. clockss.orgnih.gov

An efficient, catalyst-free method for the N-arylation of indoles with haloarenes has been developed using ultrasonic irradiation. clockss.org In the presence of cesium carbonate (Cs₂CO₃) in DMSO, various N-arylindoles were obtained in moderate to good yields (up to 98%) with reaction times of just 1.5 to 3 hours at 40°C. clockss.org This contrasts sharply with conventional heating methods that require much higher temperatures and longer durations. clockss.org Furthermore, ultrasound has been successfully employed in the one-pot synthesis of indol-3-yl substituted pyran derivatives, achieving yields of 92–94% in 25 minutes. nih.gov These examples demonstrate the potential of sonochemistry to create more sustainable synthetic pathways by improving energy efficiency and simplifying reaction setups. clockss.orgnih.gov

Table 2: Examples of Ultrasound-Assisted Synthesis of Indole Analogues

| Reaction Type | Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Arylation (Catalyst-Free) | Indole, 4-Fluoronitrobenzene | Cs₂CO₃, DMSO, 40 °C, Ultrasound | 1.5 h | 98 | clockss.org |

| N-Arylation (Catalyst-Free) | Indole, 2-Fluorobenzonitrile | Cs₂CO₃, DMSO, 40 °C, Ultrasound | 2 h | 97 | clockss.org |

| One-Pot MCR | 3-Cyanoacetyl indoles, Aldehydes, Malononitrile | Piperidine, Ultrasound | 25 min | 92-94 | nih.gov |

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are inherently green as they reduce the number of synthetic steps, minimize waste, and improve atom economy. rsc.orgarkat-usa.org Several MCRs have been developed for the synthesis of complex indole scaffolds. nih.gov

A notable example is an innovative two-step synthesis of indole-2-carboxamides, which involves an Ugi four-component reaction (Ugi-4CR) followed by an acid-induced cyclization. rsc.org This method proceeds under mild, benign conditions, uses the green solvent ethanol (B145695), and avoids any metal catalysts. rsc.org More directly relevant to the indole-3-carboxamide structure, an MCR has been developed to create structurally diverse β-indole carboxamide amino amides from N-indole carboxylic acids, aldehydes, amines, and a C2 building block like ynamides. acs.org This protocol is distinguished by its use of readily available starting materials and mild reaction conditions. acs.org The efficiency and convergence of MCRs make them a highly attractive strategy for the sustainable synthesis of complex molecules. rsc.orgacs.org

Table 3: Sustainable Multicomponent Reactions for Indole Carboxamide Analogues

| Reaction | Product Type | Key Features | Reference |

|---|---|---|---|

| Ugi-4CR / Cyclization | Indole-2-carboxamides | 2-step synthesis, mild conditions, ethanol solvent, catalyst-free. | rsc.org |

| Ynamide-based MCR | β-Indole carboxamide amino amides | High atom economy, mild reaction conditions, readily available materials. | acs.org |

Solvent-Free and Catalyst-Free Protocols

A core tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reactions are highly desirable as they reduce environmental impact and simplify product purification. A solvent-free Mannich-type addition of indole to aliphatic aldehydes has been reported for the synthesis of 1-[1-(1H-Indol-3-yl) alkyl]-1H-indoles at 100°C. mdpi.com This method provides an eco-friendly route to novel diindolyl methane (B114726) derivatives. mdpi.com

Combining sustainable techniques, such as the catalyst-free, ultrasound-assisted N-arylation of indoles mentioned previously, further enhances the environmental credentials of a synthetic protocol. clockss.org These approaches, which minimize both solvent use and reliance on potentially toxic or expensive catalysts, represent a significant step toward truly sustainable chemical manufacturing.

Comprehensive Analysis of Biological Activities and Underlying Mechanisms of N Pyridin 2 Yl 1h Indole 3 Carboxamide Derivatives

Anticancer and Antiproliferative Mechanisms

The anticancer effects of N-(Pyridin-2-yl)-1H-indole-3-carboxamide derivatives are multifaceted, stemming from their ability to modulate a variety of key cellular targets involved in cell cycle regulation, epigenetic modifications, and programmed cell death.

Inhibition of Specific Protein Kinase Targets (e.g., Cyclin-Dependent Kinase 9 (CDK9), Epidermal Growth Factor Receptor (EGFR), CDK-2)

Cyclin-Dependent Kinase 9 (CDK9) Inhibition:

A significant mechanism of action for this class of compounds is the inhibition of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II. Dysregulation of CDK9 activity is a hallmark of several cancers, making it an attractive therapeutic target.

Novel methylenehydrazine-1-carboxamide derivatives incorporating the 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole scaffold have been synthesized and evaluated for their CDK9 inhibitory activity. nih.govnih.gov Biological assays demonstrated that many of these derivatives effectively inhibit the kinase activity of CDK9, thereby blocking its phosphorylation function. nih.govnih.gov The representative compound 12i was identified as a potent CDK9 inhibitor and exhibited significant anticancer activity against various cancer cell lines, including HepG2 (liver cancer), A375 (melanoma), MCF-7 (breast cancer), and A549 (lung cancer), while showing low toxicity to normal cells. nih.govnih.gov Further investigation revealed that the antiproliferative effect of compound 12i is mediated through the induction of apoptosis, as evidenced by an increase in cleaved PARP levels, a key marker of this process. nih.govnih.gov Molecular docking studies have suggested a strong binding affinity of 12i with the active site of CDK9. nih.govnih.gov

In a separate study, a series of novel N-(2-amino-phenyl)-5-(4-aryl-pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives were designed as dual inhibitors of CDK9 and class I Histone Deacetylases (HDACs). tandfonline.com The compound 13ea from this series demonstrated potent anti-proliferative activities against HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HepG2 (liver cancer) cell lines with IC50 values below 5.0 μM. tandfonline.com Mechanistic studies confirmed that 13ea significantly inhibits the phosphorylation function of CDK9, with a reported IC50 value of 0.17 μM for its protein activity. tandfonline.com

| Compound | Target | IC50 | Cell Lines | Reference |

| 12i | CDK9 | Not specified | HepG2, A375, MCF-7, A549 | nih.govnih.gov |

| 13ea | CDK9 | 0.17 μM | HeLa, MDA-MB-231, HepG2 | tandfonline.com |

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase-2 (CDK-2) Inhibition:

While direct studies on this compound derivatives as EGFR or CDK-2 inhibitors are limited, research on structurally related indole-2-carboxamides provides strong evidence for the potential of this scaffold in targeting these kinases. A series of 5-substituted-3-ethylindole-2-carboxamides were developed as dual EGFR and CDK2 inhibitors. The most potent compounds from this series, 5c and 5g , exhibited significant inhibitory activity against both targets. Compound 5g inhibited CDK2 with an IC50 value of 33 ± 04 nM.

Furthermore, a series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been synthesized and identified as potent CDK2 inhibitors. The most promising compound, 7l , displayed broad antiproliferative efficacy against various cancer cells, including MV4-11, HT-29, MCF-7, and HeLa, with IC50 values of 0.83, 2.12, 3.12, and 8.61 μM, respectively. Mechanistic studies confirmed that 7l induces cell cycle arrest and apoptosis and has a potent CDK2/cyclin A2 inhibitory activity with an IC50 of 64.42 nM.

| Compound | Target | IC50 | Cell Lines | Reference |

| 5g | CDK2 | 33 ± 04 nM | Not specified | Not specified |

| 7l | CDK2/cyclin A2 | 64.42 nM | MV4-11, HT-29, MCF-7, HeLa | Not specified |

Modulation of Epigenetic Regulators (e.g., Histone Deacetylases (HDACs), Enhancer of Zeste Homologue 2 (EZH2))

Histone Deacetylases (HDACs) Inhibition:

Epigenetic modifications play a crucial role in cancer development, and HDACs are key enzymes in this process. As mentioned earlier, a series of N-(2-amino-phenyl)-5-(4-aryl-pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives have been developed as dual inhibitors of CDK9 and class I HDACs. tandfonline.com The compound 13ea from this series was found to significantly inhibit the deacetylation function of class I HDACs, with IC50 values of 1.73 μM for HDAC1 and 1.11 μM for HDAC3. tandfonline.com This dual-targeting approach, inhibiting both transcriptional machinery and epigenetic regulation, presents a promising strategy for cancer therapy. tandfonline.com

| Compound | Target | IC50 | Reference |

| 13ea | HDAC1 | 1.73 μM | tandfonline.com |

| 13ea | HDAC3 | 1.11 μM | tandfonline.com |

Enhancer of Zeste Homologue 2 (EZH2) Modulation:

While direct evidence for the modulation of EZH2 by this compound derivatives is not yet available, the structural motifs present in these compounds are found in known EZH2 inhibitors. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is involved in gene silencing through the methylation of histone H3 on lysine (B10760008) 27. The development of pyridone-containing compounds as EZH2 inhibitors suggests that the pyridine (B92270) moiety is a key pharmacophore for interacting with this target. Further research is warranted to explore the potential of this compound derivatives as EZH2 modulators.

Induction of Programmed Cell Death Pathways (e.g., Methuosis)

In addition to apoptosis, this compound derivatives can induce a non-apoptotic form of programmed cell death known as methuosis. Methuosis is characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm, derived from macropinosomes, leading to cell death.

A study focused on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives identified several potent inducers of methuosis. nih.gov The compound 12A was particularly effective at inducing methuosis in a variety of cancer cell lines, while showing minimal toxicity to normal human cells. nih.gov The vacuoles induced by 12A were found to originate from macropinosomes and their formation was associated with endoplasmic reticulum (ER) stress. nih.gov The study also implicated the MAPK/JNK signaling pathway in the methuotic cell death induced by 12A . nih.gov This alternative cell death pathway is particularly significant for cancers that have developed resistance to apoptosis-inducing therapies.

| Compound | Activity | Mechanism | Cell Lines | Reference |

| 12A | Methuosis Induction | Macropinosome-derived vacuolization, ER stress, MAPK/JNK pathway activation | HeLa, MDA-MB-231, HepG2, MCF-7, NT2, A549, A875, A375 | nih.gov |

Targeting Nuclear Receptors (e.g., Nur77) and Anti-Apoptotic Proteins (e.g., Mcl-1)

Targeting the Orphan Nuclear Receptor Nur77:

The orphan nuclear receptor Nur77 (also known as TR3) is a transcription factor that can translocate from the nucleus to the mitochondria to induce apoptosis. A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were designed and synthesized as potent Nur77 modulators. tandfonline.com The compound 8b from this series demonstrated good potency against various liver cancer cell lines and other cancer types, with lower toxicity than the positive control, celastrol. tandfonline.com Compound 8b displayed excellent binding activity to Nur77 and its cytotoxic action was associated with the induction of Nur77's mitochondrial targeting, leading to Nur77-dependent apoptosis. tandfonline.com

| Compound | Target | Binding Activity | Mechanism | Reference |

| 8b | Nur77 | Excellent | Induces Nur77-mitochondrial targeting and Nur77-dependent apoptosis | tandfonline.com |

Inhibition of the Anti-Apoptotic Protein Mcl-1:

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family that is often overexpressed in cancer, contributing to therapeutic resistance. While specific studies on this compound derivatives targeting Mcl-1 are yet to be published, the indole (B1671886) scaffold is a known pharmacophore for Mcl-1 inhibitors. Research on 1H-indole-2-carboxylic acid derivatives has led to the discovery of novel Mcl-1 inhibitors that occupy the P1-P3 pockets of the protein's BH3 binding groove. These compounds have been shown to induce apoptosis in acute myeloid leukemia (AML) cells. This suggests that the this compound core could be a valuable starting point for the design of new Mcl-1 inhibitors.

Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption is a well-established anticancer strategy. Various indole derivatives have been identified as inhibitors of tubulin polymerization. For instance, indole-based chalcones have been shown to bind to the colchicine (B1669291) binding site on tubulin, leading to the inhibition of microtubule assembly. While direct studies on this compound derivatives are not available, the presence of the indole nucleus suggests a potential for these compounds to act as tubulin polymerization inhibitors.

| Compound Class | Activity | Mechanism | IC50 | Reference |

| Indole-based chalcones | Tubulin Polymerization Inhibition | Binds to colchicine binding site | Varies | Not specified |

Inhibition of Tumor-Associated Human Carbonic Anhydrase (hCA) Isoforms

Human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and hCA XII, are involved in regulating pH in the tumor microenvironment, which is crucial for tumor growth and metastasis. Indole-based sulfonamides have been investigated as inhibitors of these isoforms. For example, a series of 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide derivatives showed potent and selective inhibition of hCA IX and XII over the cytosolic isoforms hCA I and II. This selectivity is advantageous as it minimizes off-target effects. Although these are not direct derivatives of this compound, this research highlights the potential of the indole scaffold in the design of selective hCA inhibitors.

| Compound Class | Target Isoforms | Activity | Reference |

| 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide derivatives | hCA IX, hCA XII | Potent and selective inhibition | Not specified |

Anti-inflammatory Properties and Related Modulations

The indole-pyridine scaffold has proven to be a promising framework for the development of novel anti-inflammatory agents. Research has focused on modifying this core structure to enhance potency and understand its interaction with inflammatory pathways.

Modulation of Inflammatory Mediators and Cellular Pathways

While direct studies on the specific modulation of inflammatory mediators by this compound itself are limited, research on related indole derivatives provides significant insights. For instance, a study on ursolic acid derivatives, which incorporated an indole ring, demonstrated potent anti-inflammatory effects in LPS-induced RAW 264.7 macrophages. One derivative, UA-1, significantly reduced the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov The inhibition levels at a 5.0 µM concentration were 74.2% for TNF-α, 55.9% for IL-6, and 59.7% for IL-1β. nih.gov This compound also downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both mRNA and protein levels. nih.gov The underlying mechanism was linked to the inhibition of the NF-κB pathway, a critical regulator of the inflammatory response. nih.gov Molecular docking studies further confirmed strong interactions between the indole derivative and both TNF-α and NF-κB. nih.gov

Systemic and Topical Anti-inflammatory Efficacy

The anti-inflammatory potential of N-pyridinyl-indole derivatives has been evaluated in various in vivo models, demonstrating both systemic and topical efficacy. In a classic model of acute inflammation, the carrageenan-induced rat paw edema assay, several N-substituted-(indol-3-yl)alkanamides showed significant inhibitory effects after oral administration. nih.gov

Initial studies on N-substituted-(indol-3-yl)carboxamides did not show significant activity. However, the introduction of an alkyl chain between the indole and carboxamide moieties led to alkanamides with moderate to high activity, achieving 46-95% inhibition of edema. nih.govresearchgate.net Further pharmacomodulation, such as incorporating an alkyl chain spacer, led to even more efficient compounds, particularly within the indolepropanamide sub-series. tandfonline.comnih.gov For example, propanamides 49 and 51 demonstrated high potency after oral administration in a tetradecanoyl phorbol (B1677699) acetate (B1210297) (TPA)-induced mouse ear swelling assay, with ID50 values of 0.041 and 0.042 mM kg⁻¹, respectively. tandfonline.comnih.gov

The topical anti-inflammatory activity was also confirmed. The propanamide derivative 51 exhibited a high level of inhibitory activity (78 ± 2%) after topical application in the TPA-induced mouse ear swelling model. tandfonline.comnih.gov This dual systemic and topical efficacy highlights the therapeutic potential of these derivatives in treating inflammatory conditions.

| Compound | Systemic Activity (Carrageenan-induced rat paw edema) | Topical Activity (TPA-induced mouse ear swelling) |

| Alkanamides 16-18 | 46-95% inhibition nih.govresearchgate.net | Confirmed efficacy nih.govresearchgate.net |

| Propanamide 49 | ID50 = 0.041 ± 0.013 mM kg⁻¹ (oral) tandfonline.comnih.gov | Not specified |

| Propanamide 51 | ID50 = 0.042 ± 0.016 mM kg⁻¹ (oral) tandfonline.comnih.gov | 78 ± 2% inhibition (topical) tandfonline.comnih.gov |

Antimicrobial and Antifungal Activities

The versatility of the indole-pyridine structure extends to antimicrobial and antifungal applications. Derivatives have shown efficacy against a range of pathogenic microorganisms.

Efficacy against Specific Bacterial Strains (e.g., Pseudomonas aeruginosa)

Pseudomonas aeruginosa is a notoriously difficult-to-treat Gram-negative bacterium. Certain indole-3-carboxamide derivatives have demonstrated notable activity against it. A study on α,ω-di(indole-3-carboxamido)polyamine derivatives identified several analogues with antimicrobial- and antibiotic-potentiating properties. nih.gov Specifically, a 5-bromo-indole-3-carboxamide-polyamine conjugate was able to enhance the action of the antibiotic doxycycline (B596269) against P. aeruginosa by 21-fold. nih.gov This same class of compounds was also found to disrupt the outer membrane of P. aeruginosa, suggesting that membrane perturbation is a key mechanism of their antibacterial action. nih.gov Another study on thieno[2,3-d]pyrimidine-4-carboxamide (B7316747) derivatives found that one compound, 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide, showed the best minimum inhibitory concentration (MIC) value against P. aeruginosa ATCC 10145 among the tested compounds. uran.ua

Antifungal Spectrum and Mechanism of Action (e.g., against Candida albicans)

Derivatives containing the indole and pyridine moieties have shown promising activity against fungi, including the opportunistic pathogen Candida albicans. Several studies have highlighted the potential of these compounds. For example, certain 2,6-bis(1H-indol-3-yl)-4-(benzofuran) pyridine-5-carbonitriles demonstrated good antimicrobial activity against C. albicans. nih.gov

The mechanism of action for many antifungal agents involves the disruption of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. youtube.com Azole antifungals, for instance, inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is dependent on cytochrome P-450. youtube.comnih.gov It is hypothesized that indole-triazole derivatives may share this mechanism due to their structural similarities and affinity for fungal cytochrome P-450 enzymes. nih.gov Other studies have shown that certain pyridine-containing compounds can inhibit Candida biofilm formation and reduce the thickness of the mannan (B1593421) cell wall, indicating a fungicidal effect. nih.govresearchgate.net

| Compound/Derivative Class | Target Organism | Observed Effect | Potential Mechanism of Action |

| 5-bromo-indole-3-carboxamide-polyamine conjugate | P. aeruginosa | 21-fold enhancement of doxycycline activity nih.gov | Outer membrane disruption nih.gov |

| 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide | P. aeruginosa | Potent MIC value uran.ua | Not specified |

| 2,6-bis(1H-indol-3-yl)-4-(benzofuran) pyridine-5-carbonitriles | C. albicans | Good antifungal activity nih.gov | Not specified |

| Indole-triazole derivatives | C. albicans, C. krusei | Excellent antifungal activity nih.gov | Inhibition of lanosterol 14α-demethylase (hypothesized) nih.gov |

| Pyridinone (PYR) and Triazine (TRI) compounds | C. albicans | Fungicidal; Inhibition of biofilm formation; Reduction of mannan cell wall thickness nih.govresearchgate.net | Cell wall disruption nih.govresearchgate.net |

Antiviral Activities

The exploration of this compound derivatives has also extended to antiviral research, revealing a broad spectrum of activity against various viruses. A study synthesizing a series of indole-2-carboxylate (B1230498) derivatives found that several compounds exhibited potent, broad-spectrum antiviral activity in vitro. nih.govresearchgate.net These compounds were tested against influenza A, influenza B, Herpes Simplex Virus-1 (HSV-1), and Coxsackievirus B3 (Cox B3). nih.gov

Notably, compound 14f from this series showed potent inhibitory activity against influenza A with an IC50 of 7.53 μmol/L. nih.gov Another compound, 8f , displayed the highest selective index (SI) value of 17.1 against the Cox B3 virus. nih.gov In a separate study, N-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide was identified as a promising candidate for further research due to its high antiviral activity against the West Nile Virus agent, coupled with low cytotoxicity. nuph.edu.ua These findings underscore the potential of modifying the indole-pyridine scaffold to develop novel antiviral therapeutics.

Antiparasitic Activities (e.g., against Trypanosoma cruzi, Plasmodium falciparum)

The indole nucleus is a well-established scaffold in the development of antiparasitic agents. nih.gov While specific studies on this compound are not extensively documented in publicly available research, the broader class of indole-carboxamides and pyridine derivatives has demonstrated notable activity against various parasites.

Research into indole-2-carboxamides has identified compounds with activity against Trypanosoma cruzi, the causative agent of Chagas disease. acs.orgnih.gov Optimization of a series of substituted indoles, identified through phenotypic screening, led to lead compounds with balanced potency and physicochemical properties. acs.orgnih.gov Similarly, N-picolineamides, which share the pyridinyl-amide moiety, have been synthesized and shown to be as potent as the reference drug nifurtimox (B1683997) against the amastigote form of T. cruzi. nih.gov

In the context of malaria, caused by Plasmodium falciparum, pyridine carboxamides and their thioamide derivatives have been evaluated for their antiplasmodial activity. nih.govnih.gov One study reported that a thiopicolinamide derivative possessed submicromolar activity against P. falciparum. nih.gov Furthermore, optimization of indole-2-carboxamides has yielded compounds with potent inhibitory activity against the parasite. acs.org Indole-3-glyoxyl tyrosine derivatives have also shown potential antiplasmodial properties. nih.gov These findings suggest that the this compound scaffold warrants investigation for its potential antiparasitic effects.

Modulation of G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors are a large family of transmembrane receptors that are crucial in cell signaling and are prominent drug targets. Derivatives of this compound have been found to interact with several important GPCRs.

A series of pyridyloxypyridyl indole carboxamides have been synthesized and shown to exhibit high affinity for the 5-HT2C receptor, a subtype of the serotonin (B10506) receptor family. These compounds act as antagonists at this receptor. The affinity of these derivatives for the 5-HT2C receptor, as well as for the related 5-HT2A and 5-HT2B receptors, has been quantified, demonstrating a high degree of selectivity for the 5-HT2C subtype.

| Compound | 5-HT2A | 5-HT2B | 5-HT2C |

|---|---|---|---|

| N-[6-[(2-chloro-3-pyridinyl)oxy]3-pyridinyl]1H-indole-3-carboxamide | 52 | 170 | 0.5 |

| N-[6-[(2-fluoro-3-pyridinyl)oxy]3-pyridinyl]1H-indole-3-carboxamide | 150 | 140 | 1.6 |

| 6-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]1H-indole-3-carboxamide | 1300 | 180 | 1.3 |

Allosteric modulation of the cannabinoid CB1 receptor presents a therapeutic approach with the potential for fewer side effects than direct agonists or antagonists. nih.govrealmofcaring.orgrealmofcaring.org Research in this area has largely focused on indole-2-carboxamide derivatives. For instance, 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4- piperidin-1-yl-phenyl)-ethyl]-amide (Org27569) was one of the first identified allosteric modulators of the CB1 receptor. nih.govrealmofcaring.orgnih.govnih.gov Structure-activity relationship studies have confirmed that the indole-2-carboxamide scaffold is a promising starting point for the development of CB1 receptor allosteric modulators. nih.govnih.govnih.gov While these findings are significant for the broader class of indole carboxamides, there is a lack of specific research on this compound derivatives as allosteric modulators of the CB1 receptor.

Other Pharmacological Effects and Biological Targets

Beyond their antiparasitic and GPCR modulatory activities, derivatives of this compound have been investigated for a variety of other pharmacological effects.

Aromatase is a key enzyme in the biosynthesis of estrogens and a target for the treatment of hormone-dependent breast cancer. nih.govnih.gov Natural products and their derivatives, including those based on the indole-3-carbinol (B1674136) structure, have been explored as potential aromatase inhibitors. nih.govresearchgate.net One study investigated an indole-3-carbinol derivative, CTet, and found that it interfered with aromatase activity in breast cancer cells, suggesting its potential as a chemopreventive agent. nih.gov While direct inhibition of the aromatase enzyme by CTet was not observed in a cell-free assay, the compound was shown to inhibit testosterone-driven cellular processes that are dependent on aromatization. nih.gov

The ability of a molecule to bind to metal ions, known as chelation, can have various therapeutic applications. The general structure of this compound contains nitrogen and oxygen atoms that could potentially coordinate with metal ions. Research on related structures, such as indole Schiff base compounds, has demonstrated their chelating properties and the formation of metal complexes. These complexes have, in turn, shown promising antimicrobial and anticancer activities.

Monoamine oxidases (MAO) are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of neurological disorders. nih.govwikipedia.orgmayoclinic.orgyoutube.comdrugs.com A study on N-substituted indole-based analogues identified a derivative, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, as a potent and selective inhibitor of MAO-B. nih.govresearchgate.net This compound exhibited a competitive mode of inhibition with a high selectivity index for MAO-B over MAO-A. nih.govresearchgate.net Another study on indole-3-carbinol demonstrated its inhibitory potential against both MAO-A and MAO-B. researchgate.net

| Compound | MAO-A | MAO-B |

|---|---|---|

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | >100 | 0.78 |

| Indole-3-carbinol | 19.52 | 40.05 |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for N Pyridin 2 Yl 1h Indole 3 Carboxamide Analogues

Elucidation of Key Pharmacophoric Features for Biological Activity

The fundamental pharmacophore of N-(Pyridin-2-yl)-1H-indole-3-carboxamide analogues consists of three key components that are essential for their biological activity, primarily as IDO1 inhibitors:

The Indole (B1671886) Nucleus: This bicyclic aromatic system serves as the core scaffold. The indole nitrogen and the aromatic rings are crucial for establishing key interactions within the active site of the target protein.

The Carboxamide Linker: This amide bridge connects the indole nucleus to the pyridine (B92270) ring. It is a critical hydrogen bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature allows it to form strong interactions with amino acid residues in the enzyme's active site, thereby orienting the molecule for optimal binding.

Molecular docking studies suggest that these components work in concert. The indole ring typically occupies a hydrophobic pocket, while the carboxamide linker and the pyridin-2-yl group engage in specific hydrogen bonding and polar interactions that anchor the inhibitor to the enzyme.

Influence of Substituent Modifications on the Pyridin-2-yl Moiety

The pyridin-2-yl moiety is a critical element for the activity of these inhibitors. While the C-5 position of the indole ring has been a primary focus for optimization, the substitution pattern on the pyridine ring also influences potency.

Studies have shown that the position of the nitrogen atom within the pyridine ring is important. The 2-pyridyl configuration is generally preferred over 3-pyridyl or 4-pyridyl isomers, suggesting a specific geometric and electronic requirement for optimal interaction with the target. Modifications involving the introduction of substituents on the pyridine ring have been explored, though less extensively than on the indole nucleus. The general consensus is that this region of the molecule is sterically constrained within the enzyme's active site, and bulky substituents are often detrimental to activity. Small electronic modifications may be tolerated, but the unsubstituted pyridin-2-yl group often provides a good balance of potency and physicochemical properties.

Role of the Carboxamide Linker in Target Interaction and Orientational Preferences

The carboxamide linker (-CONH-) is not merely a spacer but plays a pivotal role in the molecular recognition process. Its primary functions include:

Hydrogen Bonding: The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. These interactions are crucial for anchoring the inhibitor within the active site of IDO1.

Conformational Rigidity: The planar nature of the amide bond restricts the rotational freedom between the indole and pyridine rings. This conformational constraint helps to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.

Orientational Control: The linker ensures the correct spatial orientation of the indole and pyridin-2-yl pharmacophores relative to each other, which is essential for simultaneously engaging with their respective binding pockets within the enzyme.

Attempts to modify the linker, for instance, by reversing the amide bond or replacing it with other functional groups, often lead to a significant loss of activity, underscoring its critical importance to the scaffold's inhibitory potential.

Development and Validation of QSAR/QSPR Models for Predicting Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used in drug design to correlate the chemical structure of compounds with their biological activities or physicochemical properties.

For the this compound class of inhibitors, while numerous SAR studies have been published, detailed and validated QSAR models are not extensively reported in the public domain literature. The development of such a model would typically involve:

Assembling a dataset of analogues with their corresponding biological activities (e.g., IC50 values).

Calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) for each analogue.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the activity.

Rigorously validating the model to ensure its predictive power.

Such validated QSAR models could be invaluable for predicting the potency of novel, unsynthesized analogues, thereby prioritizing synthetic efforts and accelerating the discovery of more effective inhibitors. nih.gov

Analysis of Ligand Efficiency and Topological Descriptors in SAR Optimization

In modern drug discovery, optimizing potency alone is insufficient. It is crucial to consider the efficiency with which a molecule achieves its potency relative to its size and other properties.

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms). wikipedia.org It is a measure of the binding energy per atom. For lead optimization, medicinal chemists aim to improve potency without disproportionately increasing molecular weight, thereby maintaining or improving LE. While specific LE values for the this compound series are not always reported, the focus on small, potent modifications, such as the C-5 fluorine substitution, aligns with the principles of optimizing ligand efficiency. wikipedia.org

Topological Descriptors: These are numerical parameters that describe the topology of a molecule, including its size, shape, branching, and connectivity. They are often used in QSAR and QSPR studies. By analyzing how changes in topological descriptors across a series of analogues correlate with biological activity, researchers can gain insights into the structural requirements for optimal target interaction. For this specific scaffold, analysis of topological descriptors could help quantify the observed SAR, such as the preference for small substituents at the C-5 position and the detrimental effect of bulky groups on the pyridine ring.

While these advanced metrics are central to modern medicinal chemistry, specific and detailed analyses applying them to the this compound series are not widely available in published literature, representing a potential area for future research.

Computational Chemistry and Molecular Modeling in the Research of N Pyridin 2 Yl 1h Indole 3 Carboxamide

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a cornerstone of computational drug design, utilized to predict the preferred orientation of a ligand when bound to a target protein. For N-(Pyridin-2-yl)-1H-indole-3-carboxamide, these simulations are instrumental in identifying potential biological targets and elucidating the intricacies of its binding modes.

Protein-Ligand Interaction Analysis and Binding Site Characterization

Docking studies with this compound and its analogs have revealed detailed interactions within the binding sites of various enzymes and receptors. The indole (B1671886) scaffold, a common motif in bioactive compounds, often participates in hydrophobic interactions and π-π stacking with aromatic residues such as tryptophan, tyrosine, and phenylalanine in the protein's active site. The carboxamide linker is crucial for forming hydrogen bonds with the protein backbone or specific amino acid side chains, acting as both a hydrogen bond donor and acceptor. Furthermore, the pyridine (B92270) ring can engage in a range of interactions, including hydrogen bonding, π-π stacking, and cation-π interactions, which are pivotal for orienting the molecule within the binding pocket and enhancing binding affinity.

For instance, in studies of similar indole carboxamide derivatives, key interactions often involve hydrogen bonds with serine, threonine, and asparagine residues, while the indole and pyridine rings establish hydrophobic and aromatic contacts, respectively. The precise characterization of these interactions is vital for understanding the structure-activity relationship (SAR) and for designing derivatives with improved potency and selectivity.

Binding Energy Calculations and Conformational Analysis

Following the determination of the binding pose, the strength of the interaction is quantified through binding energy calculations. Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly employed to estimate the free energy of binding. These calculations consider various energy components, including van der Waals forces, electrostatic interactions, and solvation energies, providing a more comprehensive assessment of binding affinity than docking scores alone.

Conformational analysis of this compound is also a critical aspect. The molecule's flexibility, particularly the torsional angles between the indole, carboxamide, and pyridine moieties, dictates its ability to adopt a bioactive conformation that complements the target's binding site. Computational studies allow for the exploration of the conformational landscape, identifying low-energy conformers that are likely to be biologically relevant.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic properties of this compound. These methods are used to calculate molecular orbitals, electrostatic potential surfaces, and reactivity indices. For example, DFT calculations can pinpoint the most likely sites for electrophilic and nucleophilic attack, providing insights into the molecule's metabolic fate and potential for covalent interactions with its target.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to characterize the molecule's electronic transitions and chemical reactivity. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), which is invaluable for understanding and predicting intermolecular interactions, including hydrogen bonding.

Homology Modeling and Molecular Dynamics Simulations of Relevant Biological Targets

In cases where the experimental three-dimensional structure of a biological target for this compound is unavailable, homology modeling can be employed. This technique constructs a theoretical 3D model of the target protein based on its amino acid sequence and the experimentally determined structure of a homologous protein. For instance, if this compound is hypothesized to target a specific kinase for which a human crystal structure is not available, a model can be built using a template from a related organism.

Once a protein-ligand complex is established, either through docking to an experimental structure or a homology model, molecular dynamics (MD) simulations are performed. MD simulations provide a dynamic view of the complex over time, typically on the nanosecond to microsecond scale. These simulations allow for the assessment of the stability of the binding pose, the flexibility of the protein and ligand, and the role of water molecules in mediating interactions. MD simulations can reveal subtle conformational changes upon ligand binding and provide a more accurate estimation of binding free energies.

In Silico ADME Prediction and Pharmacokinetic Profiling

The therapeutic potential of a compound is not solely dependent on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools play a crucial role in the early assessment of the pharmacokinetic profile of this compound and its derivatives. Various computational models can predict key ADME parameters, as illustrated in the table below, which showcases predicted properties for a generic indole carboxamide structure.

| Property | Predicted Value | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good oral bioavailability. |

| Caco-2 Permeability | Moderate | Suggests reasonable absorption across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | May be desirable to avoid central nervous system side effects. |

| Plasma Protein Binding | High | Can affect the free concentration of the drug available for therapeutic action. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Reduces the likelihood of drug-drug interactions. |

| CYP450 3A4 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Influences the pathway of renal excretion. |

These predictions help in identifying potential liabilities early in the drug discovery process, allowing for chemical modifications to improve the compound's "drug-likeness."

Preclinical Pharmacological Investigations of N Pyridin 2 Yl 1h Indole 3 Carboxamide and Analogues

In Vitro Cellular Assays and Mechanism of Action Studies

In vitro studies are fundamental to the initial assessment of a compound's therapeutic potential. For the N-(pyridinyl)-1H-indole-carboxamide series, these assays have revealed significant activity across oncology, inflammation, and infectious diseases, while also providing insights into their mechanisms of action at the molecular and cellular levels.

Cellular Assays for Specific Biological Activities (e.g., Proliferation, Vacuolization, Enzyme Inhibition)

Analogues of N-(pyridin-2-yl)-1H-indole-3-carboxamide have demonstrated a broad spectrum of biological activities in various cellular assays. A notable area of investigation is their potential as anticancer agents. For instance, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were evaluated for their anti-proliferative activity against multiple cancer cell lines. nih.govresearchgate.net Compound 8b from this series showed potent cytotoxic effects against liver cancer cell lines. nih.govresearchgate.net Similarly, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which share structural similarities, exhibited distinct antiproliferative activity against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. mdpi.com

The scaffold has also been extensively explored for enzyme inhibition. Pyrrole-3-carboxamide derivatives carrying a pyridone fragment were identified as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a key enzyme in epigenetic regulation often dysregulated in cancer. rsc.org In another study, 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were developed as potent inhibitors of Janus kinase 3 (JAK3), a target for inflammatory and immune diseases. nih.gov Furthermore, indole-2-carboxamide-based compounds have been identified as potent inhibitors of the Mycobacterium tuberculosis transporter MmpL3, highlighting their potential as anti-infective agents. nih.govresearchgate.net Certain pyridine (B92270) carboxamide derivatives have also been investigated as urease inhibitors. mdpi.com

| Compound/Analogue Series | Biological Activity | Assay/Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide (Compound 8b) | Antiproliferative | Liver cancer cell lines | Maintained good potency against various cancer cell lines. | nih.govresearchgate.net |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19) | Antiproliferative | HCT-116 (Colon Carcinoma) | Exhibited an IC50 value of 5.3 µM. | mdpi.com |

| 1H-pyrrolo[2,3-b]pyridine-5-carboxamide (Compound 31) | Enzyme Inhibition (JAK3) | Cellular assay | Exhibited potent JAK3 inhibitory activity. | nih.gov |

| Pyrrole-3-carboxamide derivative (Compound DM-01) | Enzyme Inhibition (EZH2) | K562 cells | Showed powerful inhibition towards EZH2. | rsc.org |

| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (Compound 26) | Antitubercular (MmpL3 Inhibition) | M. tuberculosis strains | MIC = 0.012 µM against drug-sensitive strains. | nih.govresearchgate.net |

Biochemical and Cell-Based Assays for Target Engagement and Pathway Modulation

To understand the mechanism of action, studies have focused on identifying the direct molecular targets of these compounds. The anticancer activity of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives was linked to their function as modulators of the orphan nuclear receptor Nur77. nih.govresearchgate.net Compound 8b from this series demonstrated excellent Nur77-binding activity and induced Nur77-mitochondrial targeting, a key step in initiating apoptosis. nih.gov

Induced-fit docking studies for N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives suggested they occupy the binding site of phosphatidylinositol 3-kinase (PI3Kα), engaging with key binding residues. mdpi.com For the antitubercular indole-2-carboxamides, mutational analysis identified the trehalose (B1683222) monomycolate transporter MmpL3 as the molecular target. nih.govresearchgate.net These target engagement studies are crucial for confirming the intended mechanism and for guiding further structural optimization.

Analysis of Cellular Processes and Biomarker Expression

The engagement of molecular targets by N-(pyridinyl)-1H-indole-carboxamide analogues leads to the modulation of various downstream cellular processes. In cancer cells, the cytotoxic action of the Nur77 modulator 8b was associated with the induction of Nur77-dependent apoptosis. nih.govresearchgate.net Similarly, the JAK3 inhibitor 31 demonstrated a potent immunomodulating effect by inhibiting IL-2-stimulated T cell proliferation. nih.gov

The inhibition of EZH2 by pyrrole-3-carboxamide derivatives led to a significant reduction in the cellular levels of trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3), a key biomarker of EZH2 activity. rsc.org This modulation of a specific biomarker confirms the compound's effect on its intended pathway within the cell.

In Vivo Efficacy Studies in Relevant Disease Models

Following promising in vitro results, lead compounds are advanced to in vivo studies to assess their efficacy and pharmacological properties in a whole-organism context. Xenograft and other animal models are indispensable for this phase of preclinical research. nih.govamsbiopharma.com

Murine Xenograft Models for Anticancer Efficacy

The in vivo anticancer potential of this class of compounds has been demonstrated in murine models. nih.govnih.gov The Nur77-targeting compound 8b , a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivative, was shown to possess good in vivo anti-hepatocellular carcinoma (HCC) activity, indicating its potential efficacy in a solid tumor model. nih.govresearchgate.net Such studies typically involve implanting human cancer cells into immunocompromised mice to generate tumors, which are then treated with the test compound to evaluate effects on tumor growth.

Animal Models for Inflammatory and Infectious Diseases

The N-pyridinyl-indole-3-(alkyl)carboxamide series has been extensively evaluated for anti-inflammatory properties using established animal models. ijpras.com Several compounds showed significant inhibitory effects in the carrageenan-induced rat paw edema model, a standard assay for acute inflammation. nih.govnih.govresearchgate.net The efficacy of these compounds was further confirmed in the tetradecanoyl phorbol (B1677699) acetate (B1210297) (TPA)-induced mouse ear swelling assay, which measures topical anti-inflammatory activity. nih.govresearchgate.net For example, certain N-pyridinyl(methyl)-indole-3-propanamides demonstrated high potency in reducing ear thickness in this model. nih.govresearchgate.net

In the context of infectious diseases, the in vivo efficacy of indole-2-carboxamide analogues against tuberculosis has been established. Compound 26 (4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide) showed excellent activity in a TB aerosol lung infection model in mice, underscoring its potential as a clinical candidate. nih.govresearchgate.net Additionally, early-lead indole-2-carboxamides have shown antiparasitic activity in mouse models of Chagas disease. acs.org

| Compound/Analogue Series | Disease Model | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide (Compound 8b) | Hepatocellular Carcinoma | Murine Model | Demonstrated good in vivo anticancer activity. | nih.govresearchgate.net |

| N-pyridinyl-indole-3-(alkyl)carboxamides | Acute Inflammation | Carrageenan-induced rat paw edema | Compounds induced moderate to high activity (46-95% inhibition). | nih.gov |

| N-pyridinyl(methyl)-indole-3-propanamides (Compounds 49 and 51) | Topical Inflammation | TPA-induced mouse ear swelling | Showed high potency with ID50 values of 0.041 and 0.042 mM kg-1, respectively. | nih.gov |

| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (Compound 26) | Tuberculosis | TB aerosol lung infection model (mice) | Exhibited excellent in vivo activity. | nih.govresearchgate.net |

Proof-of-Concept Efficacy in Parasitic Disease Models

The indole (B1671886) carboxamide scaffold has emerged as a promising framework for the development of novel antiparasitic drugs, with various analogues exhibiting activity against a range of protozoan parasites, including those responsible for leishmaniasis, trypanosomiasis, and malaria.

Antileishmanial Activity:

Research into indole-2-carboxamide derivatives has identified potent antileishmanial chemotypes. In one study, a series of diversely substituted indole-2-carboxamides were synthesized and evaluated for their activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Several of these analogues displayed significant in vitro activity against the intracellular amastigote form of the parasite, with IC50 values ranging from 0.6 to 7.5 μM, which compares favorably to standard drugs like miltefosine (B1683995) and sodium stibogluconate. Furthermore, selected compounds demonstrated in vivo efficacy in a hamster model of visceral leishmaniasis, achieving up to 70% inhibition of parasite growth.

Another study explored indolylmaleimide derivatives as a new class of anti-leishmanial agents. One particular compound from this series exhibited potent activity against L. donovani parasites.

Antitrypanosomal Activity:

The indole carboxamide scaffold has also shown promise in the context of Human African Trypanosomiasis (HAT) and Chagas disease. A series of indoline-2-carboxamide derivatives were identified as inhibitors of Trypanosoma brucei, the parasite responsible for HAT. These compounds exhibited potent antiproliferative activity and demonstrated curative effects in a stage 1 mouse model of the disease, with partial cures observed in a stage 2 model.

Furthermore, early optimization of 1H-indole-2-carboxamides has revealed activity against Trypanosoma cruzi, the causative agent of Chagas disease. While initial lead compounds showed limited plasma exposure, they demonstrated antiparasitic activity in both acute and chronic mouse models of the disease.

Antimalarial Activity:

Several studies have highlighted the potential of indole carboxamide derivatives as antimalarial agents. Indole-2-carboxamide analogues have been identified with enhanced potency against Plasmodium falciparum, the deadliest species of malaria parasite. These compounds were found to interfere with the homeostasis of the parasite's digestive vacuole. Another study on indole-sulfonamide derivatives also reported antimalarial activity.

Below is a data table summarizing the preclinical efficacy of various indole carboxamide analogues in parasitic disease models.

| Compound Class | Parasite | Model | Key Findings |

| Indole-2-carboxamides | Leishmania donovani | In vitro (amastigotes) | IC50 values ranging from 0.6 to 7.5 μM. |

| In vivo (hamster model) | Up to 70% inhibition of parasite growth. | ||

| Indoline-2-carboxamides | Trypanosoma brucei | In vivo (mouse model) | Full cures in stage 1 HAT, partial cures in stage 2. |

| 1H-Indole-2-carboxamides | Trypanosoma cruzi | In vivo (mouse models) | Demonstrated antiparasitic activity in acute and chronic models. acs.org |

| Indole-2-carboxamides | Plasmodium falciparum | In vitro | Enhanced potency, interference with digestive vacuole homeostasis. acs.org |

| Indolylmaleimide derivatives | Leishmania donovani | In vitro | Potent anti-leishmanial activity. |

Pharmacodynamic Biomarker Identification and Validation

The identification and validation of pharmacodynamic (PD) biomarkers are crucial for the preclinical development of new antiparasitic drugs. These biomarkers provide early indications of a drug's biological activity and can help to optimize dosing regimens and predict therapeutic efficacy. While specific PD biomarkers for this compound have not been reported, a range of potential biomarkers can be considered based on the targeted parasitic diseases.

Biomarkers in Leishmaniasis:

For visceral leishmaniasis, a number of potential PD biomarkers have been identified. These can be broadly categorized as either direct markers of parasite burden or indirect markers of the host's immune response.

Direct Markers: Detection of parasite DNA or antigens in peripheral blood or other tissues can provide a direct measure of parasite clearance following treatment. nih.govnih.gov

Indirect Markers: A variety of host-related markers have been investigated, including:

Macrophage-related markers: As Leishmania resides within macrophages, markers of macrophage activation could be indicative of treatment response. nih.govnih.gov

Cytokines: Changes in the levels of pro-inflammatory and anti-inflammatory cytokines, such as interferon-gamma (IFN-γ) and interleukin-10 (IL-10), can reflect shifts in the immune response towards parasite control. mdpi.com

Acute-phase proteins: Levels of proteins like C-reactive protein (CRP) often correlate with disease activity and can be monitored to assess treatment response. nih.gov

Biomarkers in Chagas Disease:

The evaluation of treatment efficacy in Chagas disease is challenging due to the long-term nature of the chronic phase. However, several potential biomarkers are under investigation.

Parasite-specific markers: Detection of T. cruzi DNA by PCR in the blood is a key indicator of treatment failure. conicet.gov.ar The disappearance of specific parasite antigens or a significant decrease in antibody titers against these antigens over time can also signal treatment success. researchgate.netnih.gov

Host response markers: Changes in the levels of certain antibodies and cytokines have been explored as potential indicators of therapeutic response. conicet.gov.ar

Biomarkers in Malaria:

In preclinical malaria studies, several biomarkers are routinely used to assess drug efficacy.

Parasitemia: The most direct measure of antimalarial drug activity is the reduction in the number of parasites in the blood, which can be quantified by microscopy or molecular methods.

Parasite-derived proteins: The levels of parasite-specific proteins such as histidine-rich protein 2 (HRP2) and plasmodium lactate (B86563) dehydrogenase (pLDH) can be measured to monitor the parasite burden. mdpi.com

Host factors: Markers of inflammation and endothelial activation, such as C-reactive protein and angiopoietins, have been investigated as prognostic indicators in severe malaria. nih.gov

The validation of any of these potential biomarkers for use with this compound and its analogues would require dedicated preclinical studies to establish their correlation with parasite clearance and clinical outcomes.

Formulation Strategies for Enhanced Preclinical Performance

Many indole derivatives, including potentially this compound, exhibit poor aqueous solubility, which can limit their absorption and bioavailability in preclinical studies. Therefore, the development of appropriate formulations is critical to ensure adequate drug exposure for efficacy and toxicology assessments. Several strategies can be employed to enhance the preclinical performance of such compounds.

Lipid-Based Formulations:

Lipid-based drug delivery systems (LBDDS) are a well-established approach for improving the oral bioavailability of poorly soluble drugs. frontiersin.orgpharmtech.comamericanpharmaceuticalreview.com These formulations can enhance drug solubilization in the gastrointestinal tract and facilitate absorption. Different types of LBDDS include:

Oil solutions and suspensions: The simplest form, where the drug is dissolved or suspended in a lipid vehicle.

Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. nih.gov

Solid Dispersions:

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. jddtonline.infojddtonline.inforjptonline.orgnih.govnih.gov This technique can enhance the dissolution rate and bioavailability of poorly soluble drugs by:

Reducing the particle size of the drug to a molecular level.

Converting the drug from a crystalline to a more soluble amorphous form.

Improving the wettability of the drug particles.

Commonly used carriers for solid dispersions include polymers like polyethylene (B3416737) glycols (PEGs) and polyvinylpyrrolidone (B124986) (PVP).

Nanosuspensions:

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles that are stabilized by surfactants and polymers. nih.govsemanticscholar.orgscispace.comijpsnonline.comresearchgate.net The reduction of particle size to the nanometer range leads to a significant increase in the surface area-to-volume ratio, which in turn enhances the dissolution rate and saturation solubility of the drug. Nanosuspension technology has been successfully applied to improve the oral bioavailability of numerous poorly soluble compounds.

The selection of an appropriate formulation strategy for this compound would depend on its specific physicochemical properties, such as its solubility, lipophilicity, and crystalline nature. Preformulation studies are essential to characterize these properties and guide the development of a robust and effective formulation for preclinical evaluation.

Future Perspectives and Emerging Research Directions for N Pyridin 2 Yl 1h Indole 3 Carboxamide

Development of Multi-Targeted Agents and Hybrid Molecules

The paradigm of "one molecule, one target" is progressively being supplemented by a multi-target approach, which is particularly relevant for complex multifactorial diseases like cancer or inflammatory disorders. The development of single chemical entities that can modulate multiple biological targets offers the potential for enhanced efficacy, reduced risk of drug resistance, and improved safety profiles.

The strategy of molecular hybridization, which involves combining two or more pharmacophoric units into a single hybrid molecule, is a key approach in this area. mdpi.com This design concept aims to create synergistic effects and improve therapeutic outcomes. For instance, researchers are creating hybrid molecules by combining the indole (B1671886) nucleus with other heterocyclic systems, such as thiazole (B1198619) or pyrimidine (B1678525), to target multiple pathways involved in cancer progression. researchgate.netacs.org The N-(Pyridin-2-yl)-1H-indole-3-carboxamide structure is well-suited for such modifications. The indole core, the carboxamide linker, and the pyridine (B92270) ring can all be functionalized to incorporate other active moieties, leading to novel multi-target agents.

An example of this approach involves the creation of indole-(fused) pyrimidine hybrids, which have shown potential as in vivo antitumor therapeutics and are candidates for in-depth preclinical evaluations. researchgate.net The rationale is that the different components of the hybrid molecule can interact with distinct targets, leading to a more comprehensive therapeutic effect.

Table 1: Strategies for Developing Multi-Targeted Indole Carboxamides

| Strategy | Rationale | Potential Therapeutic Area |

| Molecular Hybridization | Combining the indole carboxamide scaffold with other known pharmacophores (e.g., other heterocycles) to engage multiple biological targets simultaneously. | Cancer, Inflammatory Diseases |

| Scaffold Fusion | Creating fused-ring systems incorporating the indole and pyridine moieties to generate rigid structures with novel target-binding profiles. | Oncology, Neurology |

| Fragment-Based Linking | Attaching specific fragments known to bind to secondary targets onto the primary this compound structure. | Various complex diseases |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more efficient. ijettjournal.orgmedium.com For indole carboxamides, including this compound, AI and ML models can be applied across the entire discovery pipeline.

In the early stages, AI algorithms can analyze vast biological datasets to identify and validate novel drug targets. mdpi.com Once a target is identified, ML models, particularly quantitative structure-activity relationship (QSAR) models, can predict the biological activity of virtual libraries of indole carboxamide derivatives, prioritizing the most promising candidates for synthesis and testing. nih.gov

Generative AI models are also being employed for de novo drug design, creating entirely new molecular structures with desired properties. nih.gov These models can learn the complex chemical rules and patterns from existing indole carboxamide structures to design novel compounds with optimized potency, selectivity, and pharmacokinetic profiles. Furthermore, AI can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify potential liabilities early in the discovery process and reducing the high attrition rates in later stages. medium.com

Table 2: Application of AI/ML in the Indole Carboxamide Drug Discovery Pipeline

| Discovery Stage | AI/ML Application | Potential Impact |

| Target Identification | Analysis of genomic, proteomic, and clinical data to identify novel disease-relevant targets. | Accelerates the starting point of drug discovery programs. |

| Hit Identification | Virtual screening of large compound libraries; prediction of binding affinity. | Reduces time and cost associated with high-throughput screening. |

| Lead Optimization | De novo design of novel derivatives; prediction of ADMET properties and off-target effects. | Enhances the quality of drug candidates and reduces late-stage failures. |

| Preclinical Studies | Prediction of clinical trial outcomes; identification of patient stratification biomarkers. | Improves the success rate of clinical translation. |

Exploration of Novel Therapeutic Indications beyond Current Explorations

While much of the research on indole carboxamides has focused on their potential as anti-cancer and anti-inflammatory agents, the inherent versatility of the indole scaffold suggests a much broader therapeutic potential. nih.govnih.govresearchgate.net Future research is expected to explore the efficacy of this compound and its derivatives in a variety of other disease contexts.

Emerging evidence points to the potential of indole-based compounds in treating infectious diseases. For example, certain indole-4-carboxamides have shown potent antitubercular activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govresearchgate.net This opens a promising avenue for developing new treatments for tuberculosis. Similarly, indole-3-carboxamide conjugates have demonstrated antimicrobial and antibiotic-potentiating activities, suggesting their potential use against drug-resistant bacteria. nih.gov

Other potential therapeutic areas for exploration include:

Neurodegenerative Diseases: The indole nucleus is a common feature in many neurologically active compounds. Derivatives of this compound could be designed to modulate targets involved in diseases like Alzheimer's or Parkinson's.

Metabolic Disorders: Some multi-target drugs are being investigated for complex diseases like diabetes, and the indole carboxamide scaffold could be adapted for this purpose. nih.gov

Fibrotic Diseases: Recent studies have identified potent indole-3-carboxamide inhibitors of autotaxin, a key enzyme in the progression of pulmonary fibrosis, highlighting a potential new indication. nih.gov